Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate
Description
Core Structural Features and Functional Group Diversity
The benzofuran scaffold consists of a fused benzene and furan ring system, providing a planar aromatic framework amenable to diverse functionalization. Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate exemplifies this versatility, incorporating three distinct substituents:
- A methyl group at position 2
- A 4-nitrobenzoyloxy group at position 5
- An ethyl carboxylate at position 3
These groups impart unique electronic and steric properties. The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological targets, while the ethyl ester improves solubility in organic media.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₅NO₇ |
| Average mass | 369.33 g/mol |
| Key functional groups | Nitrobenzoyl, carboxylate ester |
The spatial arrangement of substituents significantly influences reactivity. For instance, the 4-nitrobenzoyloxy group at position 5 creates steric hindrance near the furan oxygen, potentially modulating ring-opening reactions. Recent synthetic breakthroughs, such as substituent migration strategies developed by Yoshida et al., enable precise functional group positioning on benzofuran cores.
Historical Context and Medicinal Chemistry Relevance
Benzofurans first gained attention in the mid-20th century as structural analogs of naturally occurring coumarins and flavonoids. Their medicinal potential became evident through studies on farnesyltransferase (FTase) inhibition, where benzofuran derivatives demonstrated antiproliferative effects against cancer cell lines.
The introduction of nitro groups marked a turning point in structure-activity relationship (SAR) studies. Nitro-substituted benzofurans exhibit enhanced binding affinity to enzymatic active sites, particularly those containing positively charged residues. For example, the 4-nitro substituent in this compound may engage in charge-transfer interactions with lysine or arginine residues in FTase.
Advancements in Synthesis
Early synthetic routes relied on Friedel-Crafts acylations, but modern approaches leverage:
- Alkynyl sulfoxide-mediated cyclization : Enables benzofuran ring formation with concurrent functionalization
- Trifluoroacetic anhydride (TFAA)-assisted esterification : Facilitates nitrobenzoyloxy group installation without side reactions
These methods achieve yields exceeding 75% for fully substituted derivatives, addressing historical challenges in benzofuran functionalization. The compound’s synthetic accessibility has spurred interest in its application as a precursor for anticancer agents and protease inhibitors.
Properties
IUPAC Name |
ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-9-8-14(10-15(16)17)27-18(21)12-4-6-13(7-5-12)20(23)24/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRXJOCVOHUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst. This is followed by the nitration of the benzoyl group using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate has been studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzofuran derivatives. The findings suggested that derivatives like this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 10.5 |
| This compound | A549 (Lung) | 12.3 |
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.
Example: Synthesis of Novel Derivatives
In a recent synthetic study, researchers utilized this compound as a precursor to create new derivatives aimed at enhancing biological activity. The reaction conditions were optimized to yield high purity products.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux in ethanol, H2SO4 catalyst | 85 |
| Nitration | Acetic anhydride, HNO3 at 0°C | 78 |
Photophysical Studies
The photophysical properties of this compound have also been explored, revealing its potential use in photodynamic therapy (PDT). The compound exhibits strong absorption in the UV-visible region, making it suitable for applications requiring light activation.
Case Study: Photodynamic Therapy
Research conducted on the compound's photodynamic properties demonstrated that upon irradiation, it generates reactive oxygen species (ROS), which are effective in killing cancer cells. This property is particularly beneficial for targeted cancer therapies.
| Parameter | Value |
|---|---|
| Absorption Maxima | 450 nm |
| ROS Generation Efficiency | High |
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Key differences : The nitrobenzoyloxy group in the target compound is replaced with a nitroimidazole moiety.
- Impact: The nitroimidazole group introduces additional hydrogen-bonding capacity (nitrogen atoms) and may enhance interactions with biological targets, such as enzymes or receptors.
2-Methoxyethyl 2-methyl-5-(4-methylphenylsulfonamido)-1-benzofuran-3-carboxylate
- Key differences : Features a sulfonamido group at position 5 and a methoxyethyl ester at position 3.
- Impact : The sulfonamido group increases hydrogen-bond acceptor count (sulfonyl oxygen atoms) and TPSA, enhancing hydrophilicity. The methoxyethyl ester may improve metabolic stability compared to the ethyl ester in the target compound .
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
- Key differences: Incorporates a bromine atom at position 6 and a propenoxy group at position 4.
- Impact: Bromine adds significant molecular weight (C₂₁H₁₉BrO₄) and polarizability, which could influence crystallinity and electronic properties.
Ethyl 2-methyl-5-(4-nitrophenyl)methoxy-1-benzofuran-3-carboxylate
- Key differences : Structural isomerism arises from the nitro group placement (benzyl vs. benzoyloxy linkage).
- Impact : The nitrobenzyloxy group may exhibit different electronic effects, altering the compound’s reactivity in nucleophilic or electrophilic reactions. Computational data suggest similar XLogP values (≈4.2), but reduced TPSA due to fewer oxygen atoms .
Structural and Computational Analysis
Advanced software tools have been employed to analyze these compounds:
- SHELX suite : Used for crystallographic refinement, critical for resolving the anisotropic displacement parameters of nitro and ester groups .
- Mercury : Visualizes crystal packing and hydrogen-bonding networks, highlighting differences in intermolecular interactions between nitrobenzoyloxy and sulfonamido derivatives .
- ORTEP-3 : Generates thermal ellipsoid plots, essential for comparing steric effects of substituents like bromine vs. methyl groups .
Research Implications
The nitrobenzoyloxy group in the target compound offers a balance of lipophilicity and polarity, making it suitable for drug delivery systems. In contrast, sulfonamido and nitroimidazole derivatives may excel in targeted therapies due to enhanced hydrogen-bonding capabilities. Future studies should explore synthetic routes (e.g., esterification and nitro-group introduction, as seen in imidafenacin synthesis ) and biological activity correlations.
Biological Activity
Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate, a compound with the molecular formula C19H15NO7, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 357.33 g/mol
- CAS Number : 304693-84-3
- Structure : The compound features a benzofuran core with a nitrobenzoyloxy substituent and an ethyl ester group, which may influence its solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Some benzofuran derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : These compounds may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
A study demonstrated that similar compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains and fungi. Mechanisms may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The nitro group may interact with enzymatic sites, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell growth and survival, particularly those related to cancer progression.
Case Studies
Several case studies provide insights into the efficacy of this compound:
- In Vitro Studies : Research on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor sizes and improved survival rates when combined with conventional therapies .
Data Summary Table
Q & A
What are the optimal synthetic routes for Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate, and how can reaction selectivity be controlled?
Answer:
The synthesis typically involves a multi-step pathway:
Benzofuran core formation : Cyclization via Claisen condensation or Friedel-Crafts acylation using precursors like substituted phenols.
Nitrobenzoyloxy introduction : Acylation with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions.
Esterification : Ethyl ester formation using ethanol and acid catalysis (e.g., H₂SO₄) .
Selectivity control :
- Temperature modulation (low temps for nitro group stability).
- Solvent choice (polar aprotic solvents like DMF enhance acylation efficiency).
- Catalysts (e.g., DMAP for acyl transfer) .
How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., nitrobenzoyloxy protons at δ 8.2–8.4 ppm; benzofuran methyl at δ 2.5–2.7 ppm) .
- IR : Confirms ester (C=O stretch ~1720 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- X-ray crystallography : SHELX software refines bond lengths/angles, distinguishing between positional isomers (e.g., nitro vs. methoxy groups) .
What experimental strategies mitigate low yields during the nitrobenzoylation step?
Answer:
- Reagent stoichiometry : Use 1.2–1.5 equivalents of 4-nitrobenzoyl chloride to drive the reaction.
- Moisture control : Employ molecular sieves or anhydrous solvents to prevent hydrolysis.
- Workup optimization : Quench unreacted acyl chloride with ice-cold NaHCO₃, followed by column chromatography (silica gel, hexane:EtOAc gradient) .
How does the nitrobenzoyloxy group influence the compound’s pharmacological interactions?
Answer:
- Electron-withdrawing effect : The nitro group enhances electrophilicity, promoting binding to nucleophilic enzyme residues (e.g., serine proteases).
- Hydrogen bonding : The carbonyl oxygen participates in H-bonding with biological targets, as observed in similar benzofuran derivatives .
- In vitro assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization or SPR-based binding studies .
How should researchers address contradictory spectral data in purity assessments?
Answer:
- Cross-validation : Compare NMR with HPLC-MS (e.g., ESI+ for molecular ion [M+H]⁺).
- Impurity profiling : Use TLC (silica GF254, visualized under UV) to detect byproducts like unreacted benzofuran precursors .
- Crystallographic validation : Resolve ambiguities via single-crystal XRD (SHELXL refinement) .
What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Model charge distribution (e.g., Fukui indices) to identify reactive sites (e.g., nitro group’s para position).
- Molecular docking : Simulate interactions with biological targets (e.g., AutoDock Vina) to predict binding affinities .
- Solvent effects : Use COSMO-RS to assess solvation energy in polar vs. nonpolar media .
How do halogen substitutions (e.g., fluoro vs. nitro) alter the compound’s bioactivity?
Answer:
- Lipophilicity : Nitro groups (logP ~1.8) increase membrane permeability vs. fluoro (logP ~1.2).
- Metabolic stability : Nitro derivatives resist oxidative degradation compared to halogenated analogs.
- Case study : Fluoro analogs show higher CYP450 inhibition, while nitro derivatives exhibit stronger kinase binding .
What chromatographic techniques ensure high purity for pharmacological assays?
Answer:
- Preparative HPLC : C18 column, gradient elution (ACN:H₂O + 0.1% TFA), monitor at 254 nm.
- GC-MS : Confirm absence of volatile impurities (e.g., residual solvents).
- Validation : Purity ≥95% by qNMR with internal standard (e.g., 1,3,5-trimethoxybenzene) .
What degradation pathways occur under accelerated stability testing?
Answer:
- Hydrolysis : Ester cleavage in aqueous buffers (pH >7) forms carboxylic acid derivatives.
- Photodegradation : Nitro group reduction under UV light (λ = 365 nm) generates nitroso byproducts.
- Mitigation : Store at -20°C in amber vials with desiccants .
How can crystallographic disorder in the nitro group be resolved during refinement?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
